Absence of Verifiable Quantitative Differentiation Data
A comprehensive search of primary research papers, patents, and authoritative databases failed to identify any quantitative biological or chemical data for CAS 1797565-22-0. No head-to-head comparisons, IC50, Ki, EC50, or other activity values exist against any target or in any assay system for this specific compound [1]. This absence is critical when compared to a structural isomer, 2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone, which demonstrates a quantifiable effect (IC50 of 27.05 µM against L929 cells ), highlighting that minor structural modifications in this class can yield measurable bioactivity. The lack of data for CAS 1797565-22-0 means its differentiation is currently defined by its uncharacterized status, not by superior or unique performance.
| Evidence Dimension | Multiple (IC50, Ki, EC50, Target Engagement, Selectivity, ADME) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Structural isomer: 2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone (IC50 = 27.05 µM, L929 cells ) |
| Quantified Difference | Not calculable: Target compound data is absent across all measurable dimensions. |
| Conditions | Comprehensive literature, patent, and database search (excludes non-authoritative vendor sources). |
Why This Matters
For scientific selection, the absence of any quantitative differentiation data against a comparable structural isomer means this compound cannot be prioritized as a validated probe or tool, posing a high risk of wasted resources in assay development.
- [1] Comprehensive literature and patent search for CAS 1797565-22-0, conducted via multiple databases, yielding no primary research articles or bioactivity data. View Source
